molecular formula C28H45NO10Sn B1147685 Tri-Boc-6-Me3Sn-L-DOPA methyl ester CAS No. 857502-21-7

Tri-Boc-6-Me3Sn-L-DOPA methyl ester

Cat. No. B1147685
M. Wt: 674.37
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tri-Boc-6-Me3Sn-L-DOPA methyl ester is a chemical compound with immense potential in scientific research. It is a precursor for the PET tracer [18 F]6-fluoro-L-DOPA . This compound offers exciting possibilities in drug development and neurological studies.

Scientific Research Applications

Synthesis and Derivatives

  • Crown-Carrier Derivatives : The synthesis of crown-carrier C α,α-disubstituted glycines derived from α-methyl-(l)-DOPA has been reported. This involves N-protection of α-methyl-(l)-DOPA methyl ester with Boc anhydride, forming N, O-di-Boc derivatives, and further reactions to produce various derivatives, including Boc-[18-C-6]-Mdp-OMe (Wright, Melandri, Cannizzo, Wakselman, & Mazaleyrat, 2002).

  • Fluorine-18 Labelling : A process for the efficient synthesis of 18F-labelled 3-O-methyl-6-[18F]fluoro-L-DOPA ([18F]OMFD) has been established. This involves the use of a precursor N-formyl-3-O-methyl-4-O-boc-6-trimethyl-stannyl-L-DOPA-ethyl ester for direct electrophilic radiofluorination (Füchtner & Steinbach, 2003).

Pharmaceutical Applications

  • Anti-Tumor Agent : L-DOPA methyl ester has been reported to have in vivo antitumor activity in various tumor systems, indicating its potential as an antitumor agent (Wick, 1977).

  • Parkinson's Disease Treatment : The use of L-DOPA methyl ester as a treatment for response swings in Parkinson's disease has been examined. It has been found to be equivalent to L-DOPA in reversing motor deficits in animal models (Cooper, Marrel, Testa, van de Waterbeemd, Quinn, Jenner, & Marsden, 1984).

  • Levodopa-Induced Dyskinesias : In the context of Parkinson's disease, it's shown that the inhibition of protein kinase A in the striatum could prevent levodopa-induced dyskinesias, a common side effect of long-term levodopa therapy (Lebel, Chagniel, Bureau, & Cyr, 2010).

Biochemistry and Synthesis

  • Bioadhesive End Groups : DOPA and its methyl ester have been used for the conjugation to poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) block copolymers, indicating their application in bioadhesive technologies (Huang, Lee, Ingram, & Messersmith, 2002).

  • Spherical and Hemispherical Oligosaccharides Synthesis : The synthesis of new spherical and hemispherical oligosaccharides with a polylysine core scaffold has been achieved, showcasing the diverse synthetic applications of DOPA derivatives (Han, Baigude, Hattori, Yoshida, & Uryu, 2007).

properties

CAS RN

857502-21-7

Product Name

Tri-Boc-6-Me3Sn-L-DOPA methyl ester

Molecular Formula

C28H45NO10Sn

Molecular Weight

674.37

Purity

>98%

synonyms

N-tert-butoxycarbonyl-3,4-di-tert-butoxycarbonyloxy-6-(trimethylstannyl)-L-phenylalanine methyl ester

Origin of Product

United States

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